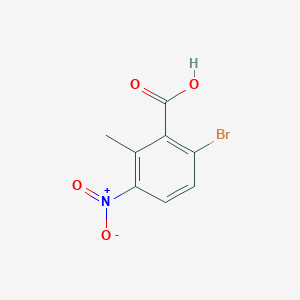

6-Bromo-2-methyl-3-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-nitrobenzoic acid typically involves the nitration of 2-methylbenzoic acid followed by bromination. The nitration process introduces the nitro group at the meta position relative to the methyl group. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent bromination step introduces the bromine atom at the ortho position relative to the carboxylic acid group, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the nitration and bromination reactions. The use of automated systems helps in maintaining consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-methyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (nitro and bromine), which deactivate the benzene ring towards further substitution.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst like iron(III) bromide.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

Reduction: 6-Bromo-2-methyl-3-aminobenzoic acid.

Nucleophilic Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Pathways

The synthesis of 6-bromo-2-methyl-3-nitrobenzoic acid typically involves multi-step organic reactions, including nitration and bromination processes. These synthetic routes are crucial for producing derivatives that can be used in various applications.

Common Synthetic Routes:

- Nitration : The introduction of the nitro group can be achieved using a mixture of concentrated nitric and sulfuric acids.

- Bromination : Bromine or brominating agents can be used to selectively introduce the bromine atom at the desired position on the aromatic ring.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- Pharmaceutical Development : The compound is involved in synthesizing biologically active molecules, including potential drug candidates.

- Agrochemicals : It is used to create herbicides and pesticides through further chemical modifications.

Biological Studies

The compound has been explored for its biological activity, particularly in:

- Enzyme Inhibition Studies : It acts as a substrate or inhibitor in various enzymatic reactions, aiding in the understanding of enzyme mechanisms.

- Protein-Ligand Interactions : Its interactions with proteins can help elucidate binding mechanisms relevant to drug design.

Material Science

In materials science, this compound is employed in:

- Dyes and Pigments Production : The compound can be modified to create colorants used in textiles and coatings.

- Polymer Chemistry : It serves as a building block for synthesizing polymeric materials with specific properties.

Case Study 1: Synthesis of Nitro Derivatives

Recent studies have demonstrated the utility of this compound in synthesizing nitro derivatives that exhibit enhanced biological activity. For instance, derivatives synthesized from this compound showed promising results in inhibiting specific enzymes linked to cancer progression.

Case Study 2: Electrochemical Properties

Research has focused on the electrochemical behavior of nitro compounds derived from this compound, revealing their potential as novel materials for energy storage applications. The study highlighted how modifications to the nitro group can significantly affect the electrochemical performance of these compounds.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Enhanced yield of target compounds |

| Biological Studies | Enzyme inhibitor | Significant reduction in enzyme activity |

| Material Science | Dye production | Improved colorfastness and stability |

| Electrochemistry | Energy storage materials | Higher charge-discharge efficiency |

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-methyl-3-nitrobenzoic acid and its derivatives largely depends on the specific application and the target molecule. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3-nitrobenzoic acid

- 3-Bromo-2-methylbenzoic acid

- 4-Bromo-2-methylbenzoic acid

Comparison

6-Bromo-2-methyl-3-nitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to 2-Bromo-3-nitrobenzoic acid, the presence of the methyl group at the 2nd position in this compound provides steric hindrance, affecting its chemical behavior. Similarly, the position of the nitro group in 3-Bromo-2-methylbenzoic acid and 4-Bromo-2-methylbenzoic acid alters their electronic properties and reactivity patterns .

Actividad Biológica

6-Bromo-2-methyl-3-nitrobenzoic acid (C8H6BrNO4) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the benzene ring. Its unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrNO4 |

| Molecular Weight | 232.04 g/mol |

| CAS Number | 1207341-14-7 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves:

- Nitration : The nitration of 2-methylbenzoic acid using concentrated nitric acid and sulfuric acid introduces the nitro group.

- Bromination : The subsequent bromination step introduces the bromine atom at the ortho position relative to the carboxylic acid group, often using N-bromosuccinimide (NBS) in the presence of a catalyst.

These methods can be scaled for industrial production, utilizing continuous flow reactors for efficiency.

Antimicrobial Properties

Several studies have indicated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The mechanism is thought to involve the disruption of cellular membranes or inhibition of essential metabolic pathways.

- Case Study : A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Properties

Research also highlights the anticancer potential of this compound. The nitro group can undergo bioreduction within cells, leading to reactive intermediates that induce apoptosis in cancer cells.

- Research Findings : A recent study showed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound was found to inhibit cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis .

The biological activity is largely attributed to:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Halogen Bonding : The bromine atom may contribute to enhanced binding affinity to biological targets, facilitating interactions with proteins involved in cell signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds like 2-Bromo-3-nitrobenzoic acid and 3-Bromo-2-methylbenzoic acid, this compound exhibits distinct reactivity patterns due to the specific positioning of its substituents.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 2-Bromo-3-nitrobenzoic acid | Moderate | Moderate |

| 3-Bromo-2-methylbenzoic acid | Low | Low |

Propiedades

IUPAC Name |

6-bromo-2-methyl-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABXCWLMRTEQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.